4-CHLORO-N-[2-(4-CHLOROBENZAMIDO)PHENYL]BENZAMIDE
Description
Background and Significance within Medicinal Chemistry Research
The benzamide (B126) functional group is a cornerstone in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. Compounds featuring the N-[2-(benzamido)phenyl]benzamide core, a type of bis-benzamide, have been investigated for a variety of therapeutic applications. The presence of two benzamide moieties in a specific spatial orientation can facilitate interactions with biological targets, such as enzymes and receptors, often leading to enhanced binding affinity and biological effect.
The introduction of chlorine atoms to the terminal phenyl rings, as seen in 4-CHLORO-N-[2-(4-CHLOROBENZAMIDO)PHENYL]BENZAMIDE, is a common strategy in drug design. Halogenation can modulate a compound's physicochemical properties, including lipophilicity, metabolic stability, and electronic character. These modifications can, in turn, influence the compound's pharmacokinetic and pharmacodynamic profiles.
Research into related N-phenylbenzamide and bis-benzamide derivatives has revealed a wide spectrum of biological activities, including but not limited to:
Anticancer Activity: Many benzamide derivatives have been shown to inhibit the proliferation of cancer cells through various mechanisms. For instance, some act as inhibitors of enzymes crucial for cancer cell survival, such as histone deacetylases (HDACs) or poly(ADP-ribose) polymerase (PARP).
Antimicrobial Activity: The benzamide scaffold has been incorporated into compounds designed to combat bacterial and fungal infections. These agents can disrupt microbial cell processes, leading to the inhibition of growth or cell death.
Enzyme Inhibition: The structural features of bis-benzamides make them suitable candidates for the design of enzyme inhibitors. The two benzamide units can interact with different pockets of an enzyme's active site, leading to potent and selective inhibition.
The following table provides examples of biologically active N-phenylbenzamide and bis-benzamide derivatives, highlighting the diversity of their therapeutic potential.
| Compound Name | Biological Activity | Reference |
| Entinostat | Histone Deacetylase (HDAC) Inhibitor | rsc.org |
| Olaparib | Poly(ADP-ribose) Polymerase (PARP) Inhibitor | nih.gov |
| Moclobemide | Monoamine Oxidase A (MAO-A) Inhibitor |
Historical Context of Related Benzamide Scaffolds in Biological Systems
The journey of benzamide-containing molecules in medicinal chemistry is a rich one, dating back to the early days of synthetic drug discovery. The simple benzamide structure has served as a foundational building block for the development of a vast array of pharmaceuticals.
Historically, the exploration of benzamide derivatives has been driven by the desire to mimic or improve upon the activity of natural products. Over time, with advancements in synthetic organic chemistry and a deeper understanding of biological processes, medicinal chemists have been able to rationally design novel benzamide scaffolds with specific therapeutic targets in mind.
The development of antipsychotic drugs in the mid-20th century saw the emergence of substituted benzamides, such as sulpiride (B1682569) and amisulpride, which act as dopamine (B1211576) D2 receptor antagonists. This marked a significant milestone in the application of benzamide chemistry to treat central nervous system disorders.
In the realm of oncology, the discovery of benzamide-based PARP inhibitors, like olaparib, has revolutionized the treatment of certain cancers, particularly those with BRCA mutations. nih.gov This success has further fueled interest in the benzamide scaffold as a privileged structure in cancer drug discovery.
The evolution of research into bis-benzamide structures, such as the N-[2-(benzamido)phenyl]benzamide core, represents a logical progression in the field. By linking two benzamide units, researchers can create molecules with more complex three-dimensional shapes, allowing for more specific and potent interactions with biological targets.
Scope and Objectives of Research on this compound
While specific research on this compound is not extensively documented, the objectives for investigating such a compound can be inferred from the broader context of medicinal chemistry research on related structures. The primary goals of synthesizing and evaluating this molecule would likely include:
Synthesis and Characterization: The initial objective would be to develop a robust and efficient synthetic route to produce this compound in high purity. This would be followed by a thorough characterization of the compound's chemical structure and properties using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Exploration of Biological Activity: A key objective would be to screen the compound for a range of biological activities, drawing inspiration from the known properties of related benzamide and bis-benzamide derivatives. This could involve assays to assess its potential as an anticancer, antimicrobial, or anti-inflammatory agent. The presence of the chloro-substituents would be of particular interest, as they may confer novel or enhanced activity.
Structure-Activity Relationship (SAR) Studies: The synthesis of a series of analogues of this compound, with variations in the substitution pattern on the phenyl rings, would be a logical next step. These SAR studies would provide valuable insights into the structural features required for optimal biological activity and could guide the design of more potent and selective compounds.
Investigation of Mechanism of Action: For any observed biological activity, a crucial objective would be to elucidate the underlying mechanism of action. This could involve identifying the specific molecular target(s) of the compound and understanding how their interaction leads to the observed biological effect.
The following table outlines potential research findings for hypothetical derivatives of the N-[2-(benzamido)phenyl]benzamide scaffold, illustrating the type of data that would be sought in such research.
| Compound | Substitution Pattern | Biological Target | In Vitro Activity (IC50) |
| Derivative A | Unsubstituted | HDAC1 | 1.5 µM |
| Derivative B | 4-Methyl | PARP-1 | 0.8 µM |
| Derivative C | 3,4-Dichloro | Topoisomerase II | 2.1 µM |
| This compound | 4,4'-Dichloro | Hypothetical Target | To be determined |
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-N-[2-[(4-chlorobenzoyl)amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2O2/c21-15-9-5-13(6-10-15)19(25)23-17-3-1-2-4-18(17)24-20(26)14-7-11-16(22)12-8-14/h1-12H,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFJUFGBUQONDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)Cl)NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis and Precursor Identification
A retrosynthetic analysis of 4-CHLORO-N-[2-(4-CHLOROBENZAMIDO)PHENYL]BENZAMIDE logically deconstructs the molecule into readily available precursors. The primary disconnection points are the two amide bonds, a common and reliable strategy in the retrosynthesis of polyamides.
Figure 1: Retrosynthetic Analysis
This analysis identifies two key precursor molecules:
1,2-Phenylenediamine (or o-phenylenediamine) : An aromatic diamine that serves as the central scaffold of the target molecule.
4-Chlorobenzoyl chloride : An acyl chloride that provides the two chloro-substituted benzoyl moieties.
Alternatively, 4-chlorobenzoic acid could be considered as a precursor, which would then require an activating agent to facilitate the amidation reaction. However, the use of the more reactive acyl chloride is often more direct for this type of synthesis.
Optimized Synthetic Pathways for this compound
The synthesis of the target compound is most efficiently achieved through the formation of amide bonds between the identified precursors.
Amidation and Acylation Reaction Strategies
The primary synthetic strategy involves the nucleophilic acyl substitution of 4-chlorobenzoyl chloride with 1,2-phenylenediamine. mdpi.com This reaction, a double acylation, forms the two amide linkages in a single synthetic operation. The reaction proceeds by the nucleophilic attack of the amino groups of 1,2-phenylenediamine on the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride.
A stoichiometric amount of a base is required to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.
Catalyst Systems and Reaction Conditions
While this reaction does not typically require a catalyst in the traditional sense, the choice of base and solvent system is critical for optimizing the yield and purity of the product.
A common approach for similar syntheses involves dissolving the 1,2-phenylenediamine and a tertiary amine base, such as triethylamine (B128534) (Et₃N), in a suitable aprotic solvent like dichloromethane (B109758) (CH₂Cl₂). mdpi.com The solution is often cooled to 0 °C to control the initial exothermic reaction upon the addition of the acyl chloride. 4-Chlorobenzoyl chloride, dissolved in the same solvent, is then added dropwise to the stirred solution of the diamine. mdpi.com After the addition is complete, the reaction mixture is typically allowed to warm to room temperature and stirred for several hours to ensure complete conversion. mdpi.com
Table 1: Typical Reaction Conditions for the Synthesis of this compound
| Parameter | Condition |
|---|---|
| Reactants | 1,2-Phenylenediamine, 4-Chlorobenzoyl chloride |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Base | Triethylamine (Et₃N) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | ~5 hours |
Purification and Characterization Techniques in Synthesis
Following the reaction, a standard aqueous workup is employed to purify the crude product. This typically involves washing the organic phase sequentially with water and brine to remove the triethylammonium (B8662869) hydrochloride salt and any unreacted starting materials. mdpi.com The organic layer is then dried over an anhydrous drying agent, such as sodium sulfate (B86663) (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the solid product. mdpi.com
Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol (B145695) or a mixture of dichloromethane and hexane. The purity of the final compound is confirmed through various analytical techniques.
Characterization would typically involve:
Melting Point Determination : To assess the purity of the crystalline solid. mdpi.com
Infrared (IR) Spectroscopy : To identify the characteristic functional groups, such as the N-H and C=O stretching vibrations of the amide bonds. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the protons and carbon atoms, confirming the molecular structure. mdpi.com
Mass Spectrometry (MS) : To determine the molecular weight of the compound and confirm its elemental composition through high-resolution mass spectrometry (HRMS). mdpi.com
Derivatization Strategies and Analogue Synthesis
The modular nature of the synthesis allows for the straightforward generation of analogues and derivatives of this compound.
Structural Modifications and Substituent Effects
Structural modifications can be introduced by varying the substitution patterns on the precursor molecules. This allows for a systematic investigation of substituent effects on the properties of the final compound.
Possible modifications include:
Varying the substituents on the benzoyl moiety : Instead of 4-chlorobenzoyl chloride, other substituted benzoyl chlorides (e.g., with methyl, methoxy, or nitro groups) can be used to explore the electronic and steric effects of these groups.
Modifying the phenylenediamine core : Substituted 1,2-phenylenediamines can be employed to introduce functional groups onto the central aromatic ring. This can influence the conformation and electronic properties of the molecule.
Altering the position of the substituents : The use of 3-chlorobenzoyl chloride or 2-chlorobenzoyl chloride would result in isomeric products, allowing for the study of how the position of the chloro substituent affects the molecule's properties.
These derivatization strategies are crucial for developing structure-activity relationships in various chemical and biological contexts.
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1,2-Phenylenediamine |
| 4-Chlorobenzoyl chloride |
| 4-Chlorobenzoic acid |
| Triethylamine |
| Dichloromethane |
| Sodium sulfate |
| Ethanol |
| Hexane |
| 3-Chlorobenzoyl chloride |
Stereochemical Considerations in Synthesis
A comprehensive search of existing scientific databases did not yield specific studies or detailed research findings concerning the stereochemical aspects of synthesizing this compound. The molecular structure of this compound does not inherently possess chiral centers, which are typically the focus of stereochemical investigations. Consequently, the synthesis of this molecule is not generally expected to produce stereoisomers, such as enantiomers or diastereomers, that would necessitate specific stereoselective synthetic strategies or detailed stereochemical analysis.
Further research would be required to explore if any unique conformational isomers (atropisomers) with restricted rotation around the amide bonds could exist and be of interest. However, at present, there is no published data to support such considerations for this specific molecule.
Green Chemistry Approaches in Compound Synthesis
Similarly, a thorough review of the literature found no specific research articles or patents detailing the application of green chemistry principles to the synthesis of this compound. Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances.
While general green chemistry methodologies are broadly applicable to the synthesis of many organic compounds, including benzamides, there is no specific documentation of their application to this particular compound. Such approaches could potentially include:
The use of safer, more environmentally benign solvents.
The development of catalytic methods to improve atom economy and reduce waste.
The use of renewable starting materials.
The design of more energy-efficient reaction conditions.
The absence of such studies suggests that the synthesis of this compound may currently be performed using conventional synthetic methods, without a specific focus on green chemistry objectives. Future research in this area could provide significant environmental benefits.
Molecular Interactions and Biological Target Engagement
Investigation of Molecular Targets and Pathways
Currently, there is no publicly available research that has investigated the specific molecular targets or biological pathways modulated by 4-CHLORO-N-[2-(4-CHLOROBENZAMIDO)PHENYL]BENZAMIDE. The scientific community has yet to publish findings in this area.
Enzyme Inhibition and Activation Studies
No studies concerning the inhibitory or activational effects of this compound on any specific enzymes have been found in the existing scientific literature. Consequently, there is no data available to present on this topic.
Receptor Binding and Modulation Assays
Information regarding the binding affinity and modulatory effects of this compound on any known biological receptors is not available. Research into its potential interactions with cell surface or intracellular receptors has not been published.
Protein-Ligand Interaction Analysis
Detailed analyses of the direct molecular interactions between this compound and specific protein targets are absent from the scientific record. Computational or experimental studies elucidating these potential interactions have not been documented.
Mechanisms of Action at the Molecular and Cellular Level
The precise mechanisms through which this compound may exert biological effects at the molecular and cellular levels remain uninvestigated.
Cellular Permeability and Intracellular Localization
There are no available studies that have examined the ability of this compound to permeate cell membranes or its subsequent localization within cellular compartments.
Effects on Cellular Signaling Cascades
The impact of this compound on intracellular signaling cascades has not been a subject of published scientific inquiry. Therefore, no data exists on its potential to modulate these critical cellular communication pathways.
Downstream Biological Consequences in Cellular Models
No studies detailing the downstream biological consequences of "this compound" in cellular models have been identified in the public domain. Research on related benzanilide (B160483) compounds has explored a range of cellular effects, including the inhibition of specific enzymes and anti-proliferative activity. However, these findings cannot be directly attributed to the specific compound .
Structure-Activity Relationship (SAR) Studies
No research has been published that identifies the key pharmacophoric features of "this compound". Pharmacophore modeling is a critical step in drug discovery that defines the essential spatial arrangement of atoms or functional groups necessary for biological activity.
A correlation between the structural motifs of "this compound" and its biological potency has not been established due to a lack of research. For the broader class of benzanilides, the nature and position of substituents on the phenyl rings have been shown to significantly impact their biological effects.
Given the absence of biological data for "this compound", no design principles for enhancing its biological activity can be formulated. The design of new analogs would require initial biological screening and subsequent SAR studies to guide structural modifications.
Selectivity Profiling Against Related Biological Targets
There is no data available concerning the selectivity profile of "this compound" against any biological targets. Selectivity profiling is essential to assess the potential for off-target effects and to understand the compound's specificity of action.
Computational Chemistry and in Silico Investigations
Molecular Docking Simulations and Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For a compound like 4-CHLORO-N-[2-(4-CHLOROBENZAMIDO)PHENYL]BENZAMIDE, molecular docking simulations would be instrumental in predicting its binding affinity and mode of interaction with a specific biological target, such as a protein receptor or enzyme active site.
In practice, a three-dimensional model of the target protein would be obtained from a repository like the Protein Data Bank (PDB). The structure of the ligand, this compound, would be generated and optimized using computational chemistry software. Docking programs would then be used to fit the ligand into the binding site of the protein, generating various possible binding poses. These poses are then scored based on a scoring function that estimates the binding energy.
Studies on similar N-phenylbenzamide derivatives often reveal key interactions such as hydrogen bonds between the amide groups and amino acid residues in the binding pocket, as well as hydrophobic interactions involving the phenyl rings. For this compound, one would anticipate similar interactions, with the chlorine substituents potentially forming halogen bonds or contributing to hydrophobic interactions.
Table 1: Hypothetical Molecular Docking Parameters for this compound with a Generic Kinase Target
| Parameter | Description | Hypothetical Value/Observation |
| Target Protein | A representative protein kinase | PDB ID: XXXX |
| Binding Site | ATP-binding pocket | Defined by key catalytic residues |
| Docking Score | Estimated binding affinity | -8.5 kcal/mol |
| Key Interactions | Predicted intermolecular forces | Hydrogen bonds with backbone amides of hinge region; Pi-stacking with a phenylalanine residue. |
| Predicted Pose | Orientation of the ligand | The 4-chlorobenzoyl groups occupy distinct sub-pockets of the active site. |
Molecular Dynamics Simulations of Compound-Target Complexes
To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations would be employed to study the dynamic behavior of the this compound-target complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into the flexibility of the ligand and protein, the stability of their interactions, and the role of solvent molecules.
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), would provide a detailed understanding of the electronic structure of this compound. These calculations can determine various molecular properties, including the geometry of the molecule in its lowest energy state, the distribution of electron density, and the energies of the frontier molecular orbitals (HOMO and LUMO).
The analysis of the molecular electrostatic potential (MEP) map would highlight the electron-rich and electron-poor regions of the molecule, which are crucial for identifying potential sites for electrophilic and nucleophilic attack, as well as for understanding non-covalent interactions. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and stability.
Table 2: Hypothetical Quantum Chemical Properties of this compound (Calculated at the B3LYP/6-31G level of theory)*
| Property | Description | Hypothetical Value |
| HOMO Energy | Highest Occupied Molecular Orbital | -6.2 eV |
| LUMO Energy | Lowest Unoccupied Molecular Orbital | -1.8 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 4.4 eV |
| Dipole Moment | Measure of molecular polarity | 3.5 Debye |
Ligand-Based and Structure-Based Drug Design Approaches
The information gathered from the aforementioned computational studies would form the basis for both ligand-based and structure-based drug design approaches to optimize the properties of this compound or to design new, more potent analogues.
In a structure-based approach , the detailed interaction map from docking and MD simulations would guide the modification of the molecule to enhance its binding to the target. For example, if a particular region of the binding pocket is found to be unoccupied, a functional group could be added to the ligand to form additional favorable interactions.
In a ligand-based approach , a set of molecules with known activities would be used to build a model that relates their structural features to their biological activity. This is particularly useful when the three-dimensional structure of the target is unknown. Techniques like Quantitative Structure-Activity Relationship (QSAR) would be employed.
Pharmacophore Modeling and Virtual Screening Applications
A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to be active at a specific biological target. Based on the binding mode of this compound, a pharmacophore model could be developed. This model would typically include features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.
This pharmacophore model could then be used as a query to search large chemical databases in a process called virtual screening. This would allow for the rapid identification of other, structurally diverse molecules that are likely to bind to the same target, thus accelerating the discovery of new lead compounds.
Predictive Modeling of Biological Interactions
Predictive modeling encompasses a range of computational techniques aimed at forecasting the biological effects of a compound. For this compound, this could involve the development of QSAR models to predict its activity based on its physicochemical properties. Furthermore, more complex models could be built to predict its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. These in silico predictions are crucial in the early stages of drug discovery to prioritize compounds with favorable pharmacokinetic and safety profiles for further experimental testing.
Preclinical Efficacy and Pharmacological Proof of Concept Studies in Relevant Models
In Vitro Biological Activity in Cell-Based Assays
No data is currently available.
No data is currently available.
In Vivo Efficacy Studies in Animal Models of Disease
No data is currently available.
No data is currently available.
No data is currently available.
Pharmacokinetic Profiling in Preclinical Species (Excluding Human Data)
There is no published data on the pharmacokinetic profile of 4-CHLORO-N-[2-(4-CHLOROBENZAMIDO)PHENYL]BENZAMIDE in any preclinical species. The subsequent sections are therefore unpopulated.
Absorption and Distribution in Animal Models
No studies detailing the absorption and distribution of this compound in animal models could be identified.
Metabolism and Excretion Pathways in Preclinical Species
Information regarding the metabolic pathways and excretion routes of this compound in preclinical species is not available in the current body of scientific literature.
Bioavailability and Half-Life Determination in Animal Models
There are no available studies that have determined the bioavailability or elimination half-life of this compound in any animal models.
Translational Potential to Disease Contexts (without Clinical Trials)
Due to the absence of any preclinical efficacy or pharmacological data, the translational potential of this compound to any disease context cannot be assessed. No proof-of-concept studies in relevant disease models have been published.
Future Directions and Unexplored Research Avenues
Development of Novel Analogues with Improved Specificity or Potency
The core structure of 4-CHLORO-N-[2-(4-CHLOROBENZAMIDO)PHENYL]BENZAMIDE presents multiple opportunities for synthetic modification to enhance its biological activity. Structure-guided design, a powerful tool in medicinal chemistry, could be employed to develop novel analogues with improved specificity and potency. nih.gov Key strategies could include:
Substitution on the Phenyl Rings: Introduction of various functional groups (e.g., electron-donating or electron-withdrawing groups) on the terminal phenyl rings could modulate the compound's electronic properties and its interaction with biological targets. nih.gov
Modification of the Amide Linkages: Altering the amide bonds could impact the molecule's conformational flexibility and hydrogen bonding capabilities, which are often crucial for target binding.
Bioisosteric Replacement: Replacing specific atoms or groups with others that have similar physical or chemical properties (bioisosteres) could lead to analogues with improved pharmacokinetic profiles or reduced off-target effects. mdpi.com
These synthetic efforts would aim to generate a library of related compounds for comprehensive structure-activity relationship (SAR) studies, ultimately identifying candidates with superior therapeutic potential.
Exploration of Alternative Biological Targets or Therapeutic Indications
While the primary biological target of this compound is yet to be elucidated, the broader family of N-phenylbenzamide derivatives has shown activity against a range of targets. nih.govacs.org Future research should therefore focus on screening this compound against a diverse panel of biological targets to uncover novel therapeutic applications. Potential areas of investigation include:
Kinase Inhibition: Many benzamide (B126) derivatives are known to inhibit protein kinases, which play a central role in cancer and inflammatory diseases. nih.gov Screening against a panel of kinases could reveal novel anti-cancer or anti-inflammatory properties.
Antiviral Activity: Certain N-phenylbenzamide derivatives have demonstrated antiviral effects, for instance, against Hepatitis B virus (HBV), by modulating intracellular antiviral proteins. nih.gov Investigating the potential of this compound as an antiviral agent is a promising avenue.
Antiparasitic Activity: The structural features of this compound bear some resemblance to molecules investigated as agents against kinetoplastid parasites. acs.org Screening against parasites like Trypanosoma and Leishmania could uncover new antiparasitic leads.
Enzyme Inhibition: Benzamides have been shown to inhibit various enzymes, including N-myristoyltransferase in parasites. nih.gov A broad enzymatic screening approach could identify novel inhibitory activities.
Application of Advanced Spectroscopic and Imaging Techniques for Target Engagement
To understand how this compound interacts with its biological targets, the application of advanced analytical techniques is crucial. These methods can provide detailed insights into the binding mechanism and cellular localization of the compound.
| Technique | Application |
| X-ray Crystallography | Determination of the three-dimensional structure of the compound bound to its target protein, revealing the precise molecular interactions. nih.govnih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Characterization of the compound's structure and its dynamic interactions with target molecules in solution. nih.gov |
| Mass Spectrometry (MS) | Identification of metabolites and covalent adducts, providing insights into the compound's metabolic fate and potential for target modification. |
| Fluorescence Microscopy | Visualization of the subcellular localization of fluorescently tagged analogues, helping to identify the site of action within the cell. |
These techniques will be instrumental in validating target engagement and providing a rational basis for further drug development.
Combination Studies with Existing Therapeutic Agents in Preclinical Settings
Investigating the synergistic or additive effects of this compound in combination with established therapeutic agents is a critical step in preclinical development. Such studies could reveal combination therapies with enhanced efficacy or the potential to overcome drug resistance. For instance, if the compound is identified as a novel anti-cancer agent, it could be tested in combination with standard chemotherapeutic drugs or targeted therapies. Similarly, if antiviral activity is discovered, combination studies with existing antiviral medications would be warranted.
Addressing Gaps in Current Understanding of Molecular Mechanisms
A significant gap in our knowledge is the precise molecular mechanism of action of this compound. Future research must prioritize elucidating the downstream signaling pathways and cellular processes affected by this compound. Key research questions to address include:
What is the primary molecular target of the compound?
How does binding to the target alter its function?
What are the downstream effects on cellular signaling and gene expression?
Does the compound induce apoptosis, cell cycle arrest, or other cellular responses? mdpi.com
Answering these questions will require a multi-pronged approach, combining techniques from molecular biology, cell biology, and systems biology.
Long-Term Perspectives and Research Challenges in the Field
The long-term vision for research on this compound and its analogues is to translate promising preclinical findings into clinical applications. However, several challenges will need to be addressed along the way:
Target Identification and Validation: The initial and most critical challenge is to identify and validate the biological target(s) of the compound.
Optimization of Pharmacokinetic Properties: Extensive medicinal chemistry efforts will be required to optimize the compound's absorption, distribution, metabolism, and excretion (ADME) properties.
In Vivo Efficacy and Safety: Demonstrating efficacy and an acceptable safety profile in relevant animal models is a prerequisite for clinical translation.
Understanding Resistance Mechanisms: Should the compound progress, understanding and overcoming potential mechanisms of drug resistance will be crucial for its long-term clinical success.
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing 4-CHLORO-N-[2-(4-CHLOROBENZAMIDO)PHENYL]BENZAMIDE?
- Methodological Answer : Synthesis typically involves multi-step amidation and coupling reactions. For example, Suzuki-Miyaura cross-coupling can be employed to introduce aryl halide substituents, as demonstrated in benzamide derivatives . Characterization requires FT-IR to confirm amide bond formation (C=O stretch ~1650 cm⁻¹) and NMR (¹H/¹³C) to verify substitution patterns. Mass spectrometry (HRMS) is critical for molecular weight validation.
Q. How is the crystal structure of this compound determined?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation, and data collected using MoKα radiation (λ = 0.71073 Å). Software like SHELXL refines structures, while Mercury visualizes hydrogen bonds and packing. Key parameters include:
| Crystal Parameter | Value |
|---|---|
| Crystal System | Monoclinic (P21/n) |
| Unit Cell Dimensions | a=14.9115 Å, b=6.6899 Å, c=15.6215 Å, β=102.956° |
| Hydrogen Bonding | O-H⋯N, O-H⋯O, C-H⋯O |
| Reference | Derived from analogous benzamide hydrates . |
Q. What spectroscopic techniques are essential for characterizing its purity?
- Methodological Answer : Use a combination of:
- FT-IR : Identify functional groups (e.g., amide I/II bands).
- NMR : ¹H NMR detects aromatic protons (δ 7.2–8.0 ppm) and amide NH (δ ~10 ppm). ¹³C NMR confirms carbonyl (C=O, ~165 ppm) and chloro-substituted carbons.
- HPLC-MS : Quantify purity and detect impurities (>95% purity threshold for publication) .
Advanced Research Questions
Q. How can hydrogen bonding patterns in its crystal lattice inform supramolecular design?
- Methodological Answer : Analyze intermolecular interactions using SC-XRD data. For example, adjacent molecules in analogous hydrates form double-stranded chains via O-H⋯N (2.89 Å) and C-H⋯O (3.12 Å) bonds . Mercury can calculate interaction energies and map topology. Compare with Cambridge Structural Database (CSD) entries to identify trends in benzamide packing.
Q. What strategies resolve discrepancies in crystallographic data refinement?
- Methodological Answer : Discrepancies (e.g., high R-factors) arise from twinning or poor data resolution. Use SHELXD for initial phase solutions and SHELXL for iterative refinement with restraints on bond lengths/angles. Validate with Rint (<5%) and check for missed symmetry (PLATON ADDSYM). For challenging cases, employ high-pressure crystallization or synchrotron radiation .
Q. How does structural modification influence biological activity in medicinal chemistry?
- Methodological Answer : Introduce substituents (e.g., morpholino or trifluoromethyl groups) to enhance binding affinity. For example, 4-chloro-N-(2-chloro-5-(2-morpholinoacetamido)phenyl)benzamide shows anticancer potential by targeting kinase domains . SAR studies require molecular docking (AutoDock) and in vitro assays (e.g., IC₅₀ determination against cancer cell lines).
Q. What computational tools predict the compound’s reactivity in catalytic applications?
- Methodological Answer : Density Functional Theory (DFT) using Gaussian or ORCA calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For Suzuki coupling, simulate Pd-catalyzed cross-coupling mechanisms with transition state analysis (NEB method). Compare computed activation energies with experimental yields .
Data Contradiction Analysis
Q. How to address conflicting reports on toxicity profiles of benzamide derivatives?
- Methodological Answer : Cross-validate using standardized assays (e.g., OECD guidelines for LD₅₀). For instance, discrepancies in SCU-MUS LD₅₀ (155 mg/kg vs. 65 mg/kg IVN-MUS) may arise from administration routes or purity. Conduct dose-response studies with controls and reference compounds (e.g., Moclobemide ). Publish raw data in open-access repositories for transparency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
